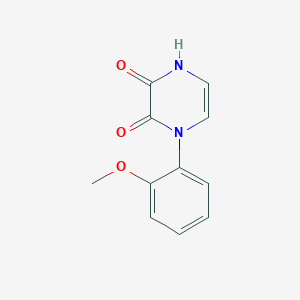
1-(2-methoxyphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxyphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione, commonly known as MTHPD, is a heterocyclic compound that has been used in various scientific research applications. It is a pyrazine-2,3-dione, a type of heterocyclic compound that contains a ring with five atoms in which two of them are nitrogen atoms. MTHPD is a highly reactive compound that can be used in a variety of ways, including as a catalyst, an inhibitor, and a reagent. This compound has been studied extensively in recent years and has shown promise in a number of applications, including in drug design and development, biochemistry, and physiology.
科学的研究の応用
MTHPD has been studied extensively for its potential applications in drug design and development. This compound has been found to be a useful inhibitor of enzymes involved in the synthesis of nucleic acids, such as DNA and RNA. In addition, it has been used as a catalyst in the synthesis of other compounds, such as amino acids and other small molecules. It has also been used as a reagent in a number of reactions, including the synthesis of peptides. Furthermore, MTHPD has been used in the study of the structure and function of proteins and other macromolecules.
作用機序
MTHPD is believed to act as an inhibitor of enzymes involved in the synthesis of nucleic acids. Specifically, it is thought to bind to the active sites of enzymes, such as DNA polymerase and RNA polymerase, and thus prevent the enzymes from catalyzing the synthesis of nucleic acids. In addition, MTHPD has been found to bind to other enzymes, such as DNA topoisomerase and DNA ligase, and thus inhibit their activity.
Biochemical and Physiological Effects
MTHPD has been found to have a number of biochemical and physiological effects. In particular, it has been found to inhibit the activity of enzymes involved in the synthesis of nucleic acids, such as DNA polymerase and RNA polymerase. In addition, it has been found to inhibit the activity of other enzymes, such as DNA topoisomerase and DNA ligase. Furthermore, MTHPD has been found to have an effect on the structure and function of proteins and other macromolecules. Finally, it has been found to have an effect on the metabolism of cells, as well as their growth and differentiation.
実験室実験の利点と制限
MTHPD has several advantages and limitations when used in laboratory experiments. One of the main advantages is its high reactivity, which makes it useful for a variety of reactions. In addition, it is relatively inexpensive and easy to obtain. However, it has some limitations, such as its instability and its potential to cause unwanted side effects. Furthermore, it can be difficult to control the reaction conditions when using MTHPD.
将来の方向性
Given the potential of MTHPD to be used in drug design and development, there are a number of possible future directions for research. For example, further research could be conducted to explore the effects of MTHPD on the structure and function of proteins and other macromolecules. In addition, further research could be conducted to explore the effects of MTHPD on the metabolism of cells, as well as their growth and differentiation. Furthermore, further research could be conducted to explore the potential of MTHPD to be used in drug delivery systems. Finally, further research could be conducted to explore the potential of MTHPD to be used as a catalyst in the synthesis of other compounds, such as amino acids and other small molecules.
合成法
MTHPD can be synthesized in a number of ways. The most common method is by reacting 1-methoxy-2-methyl-3-nitrobenzene with 1,2,3,4-tetrahydropyrazine-2,3-dione in the presence of a base. This reaction yields a product that is a yellow-orange crystalline solid. Other methods of synthesis have also been proposed, such as the reaction of 1-methoxy-2-methyl-3-nitrobenzene with 2-methyl-1-nitrobenzene in the presence of a base, which yields a product that is a yellow-orange crystalline solid.
特性
IUPAC Name |
4-(2-methoxyphenyl)-1H-pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-9-5-3-2-4-8(9)13-7-6-12-10(14)11(13)15/h2-7H,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFLGPMUDOVBIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=CNC(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-1,4-dihydropyrazine-2,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

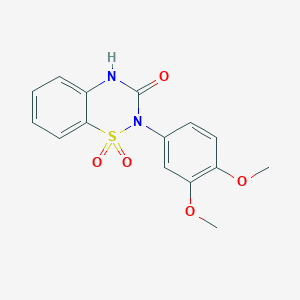
![ethyl 1-[(3-fluorophenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B6420152.png)

![tert-butyl N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B6420156.png)
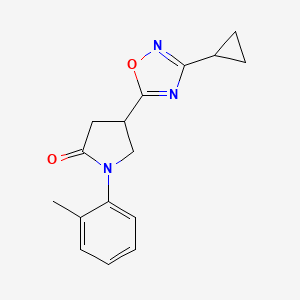
![5-{[4-(2-methylpropyl)benzenesulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B6420167.png)
![N-[(4-methoxyphenyl)methyl]-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B6420172.png)
![2-[(5-bromo-2-fluorophenyl)methylidene]propanedinitrile](/img/structure/B6420176.png)
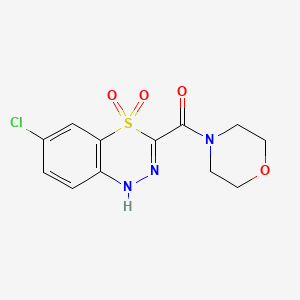
![methyl 9-(4-chlorophenyl)-11-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6,11-tetraene-12-carboxylate](/img/structure/B6420189.png)
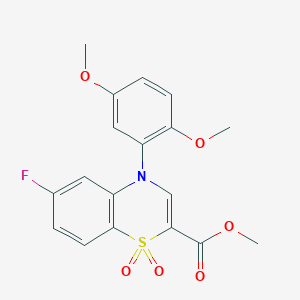

![8-ethyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6420218.png)
![8-methyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6420221.png)